
An In-depth Technical Guide to Linopirdine
Dihydrochloride (CAS: 113168-57-3)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Linopirdine dihydrochloride

Cat. No.: B1675543 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Linopirdine, and its dihydrochloride salt (CAS: 113168-57-3), is a well-characterized

neuroactive compound investigated primarily for its potential as a cognitive enhancer. It

functions as a potent blocker of specific voltage-gated potassium channels, leading to

increased neuronal excitability and enhanced release of key neurotransmitters like

acetylcholine. Despite promising preclinical results, its development for Alzheimer's disease

was halted after clinical trials showed a lack of significant clinical benefit. This guide provides a

comprehensive overview of its chemical properties, mechanism of action, biological activity,

and the experimental protocols used in its evaluation.

Physicochemical and Identification Properties
Linopirdine dihydrochloride is the water-soluble salt form of the parent compound,

Linopirdine. Its properties are summarized below.
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Property Data Reference(s)

CAS Number 113168-57-3 [1]

Molecular Formula C₂₆H₂₁N₃O·2HCl [1]

Molecular Weight 464.39 g/mol [2]

IUPAC Name

1-phenyl-3,3-bis(pyridin-4-

ylmethyl)-1,3-dihydro-2H-indol-

2-one dihydrochloride

[3]

Synonyms DuP 996 Dihydrochloride [1][2][4]

Appearance Solid powder [5]

Purity ≥98% (by HPLC)

Solubility
Soluble to 100 mM in water

and DMSO

Storage Desiccate at room temperature

Mechanism of Action and Signaling Pathways
Linopirdine's primary mechanism is the inhibition of the M-current, a low-threshold, non-

inactivating potassium current that is crucial for regulating neuronal excitability.[4][6] This

current is predominantly mediated by heteromers of KCNQ2 and KCNQ3 (Kv7.2/7.3) channel

subunits.[3]

By blocking these channels, Linopirdine reduces potassium efflux, leading to membrane

depolarization. This depolarization brings the neuron closer to its firing threshold, thereby

increasing its excitability. A key consequence of this heightened excitability is the enhanced

release of various neurotransmitters, most notably acetylcholine, which is critical for cognitive

processes.[3][4][7] The drug also promotes the release of glutamate, dopamine, and serotonin.

[3][7]

Linopirdine is a state-dependent inhibitor, showing a preference for the activated (open) state

of the KCNQ channels.[6][8] This means its inhibitory effect is more pronounced in neurons that

are already active.
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Beyond its primary target, Linopirdine exhibits activity at other ion channels, though with lower

potency. It has been identified as an agonist of the Transient Receptor Potential Vanilloid 1

(TRPV1) channel and can also interact with nicotinic acetylcholine receptors and other types of

potassium channels at higher concentrations.[9][10][11]
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Primary signaling pathway of Linopirdine.

Pharmacodynamics and Biological Activity
Linopirdine's biological activity is defined by its potency and selectivity for various ion channels.

The half-maximal inhibitory concentrations (IC₅₀) highlight its preference for the M-current.
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Target Channel /
Current

IC₅₀ Value (µM) Cell Type / Model Reference(s)

M-type K+ Current

(Iм)
2.4 - 3.4

Rat Hippocampal /

Sympathetic Neurons
[4][5][12]

KCNQ2/3 (Kv7.2/7.3)

Channels
2.4 - 7

Heterologous

expression systems
[3]

KCNQ1 (Kv7.1)

Channels
8.9 Homomeric channels

Medium AHP Current

(IмAHP)
16.3

Rat Hippocampal

Neurons
[4][13]

Delayed Rectifier K+

Current (IK)
~63

Rat Sympathetic

Neurons
[12]

Transient A-type K+

Current (IA)
~69

Rat Sympathetic

Neurons
[12]

Nicotinic Acetylcholine

Receptors
7.6

Rat Sympathetic

Neurons
[12]

GABA-A Receptors 26
Rat Sympathetic

Neurons
[12]

TRPV1 (Agonist EC₅₀) 115 HEK293 Cells [7]

At concentrations around its IC₅₀ for the M-current (≤ 3 µM), Linopirdine is highly selective.[4]

However, at higher concentrations, its inhibition of other voltage-gated and calcium-activated

potassium channels could also contribute to its effect on neurotransmitter release.[4]

Synthesis Overview
The synthesis of Linopirdine involves a multi-step process starting from diphenylamine.

Amide Formation: Diphenylamine is acylated with oxalyl chloride.[3][14]

Intramolecular Cyclization: The resulting intermediate undergoes a Haworth-type cyclization

upon heating to form 1-phenylisatin.[3][14]
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Carbinol Formation: The 1-phenylisatin reacts with 4-picoline under phase-transfer catalysis

to yield a carbinol intermediate.[3][14]

Dehydration & Reduction: The alcohol is dehydrated using acetic anhydride, and the

subsequent olefin is reduced to afford an indolone intermediate.[3][14]

Final Alkylation: The indolone is alkylated with 4-picolyl chloride using a hydroxide base to

yield the final product, Linopirdine.[3]
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General synthesis workflow for Linopirdine.

Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is fundamental for characterizing the effects of Linopirdine on ion channels like

KCNQ.

Objective: To measure the effect of Linopirdine on M-type potassium currents (Iм) in cultured

neurons (e.g., rat hippocampal or sympathetic neurons).[4][12]

Cell Preparation: Neurons are acutely dissociated or cultured on coverslips.

Recording Setup:
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Microscope: Inverted microscope with micromanipulators.

Amplifier: Patch-clamp amplifier (e.g., Axopatch series).

Data Acquisition: A/D converter and software (e.g., pCLAMP).

Perfusion System: For rapid application and washout of solutions.

Solutions:

External Solution (in mM): e.g., 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10

Glucose; pH adjusted to 7.4.

Internal (Pipette) Solution (in mM): e.g., 140 K-gluconate, 10 HEPES, 1.1 EGTA, 0.1

CaCl₂, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3.

Procedure:

A glass micropipette with the internal solution is used to form a high-resistance (>1 GΩ)

"gigaseal" with the cell membrane.

The membrane patch is ruptured to achieve the whole-cell configuration, allowing

electrical access to the entire cell.

The cell is voltage-clamped at a holding potential where M-currents are typically studied

(e.g., -20 to -30 mV).

A voltage protocol is applied to elicit the M-current. A common protocol involves stepping

the voltage from the holding potential to a more hyperpolarized level (e.g., -60 mV) for a

set duration (e.g., 500-800 ms). This deactivates the M-channels, and the difference in

holding current before and after the step represents the M-current amplitude.

A stable baseline current is recorded.

Linopirdine dihydrochloride, dissolved in the external solution, is perfused onto the cell

at various concentrations.
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The voltage protocol is repeated during drug application to measure the degree of current

inhibition.

The drug is washed out with the control external solution to test for reversibility of the

effect.[8]

Data Analysis: The M-current amplitude is measured before, during, and after drug

application. A concentration-response curve is generated by plotting the percentage of

inhibition against the Linopirdine concentration, from which the IC₅₀ value is calculated.
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Workflow for a whole-cell patch-clamp experiment.
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In Vivo Neurotransmitter Release Studies
Objective: To measure the effect of Linopirdine on acetylcholine release in the brain of a live

animal (e.g., rat).

Methodology: Microdialysis is a common technique.

Procedure:

A microdialysis probe is surgically implanted into a specific brain region, such as the

hippocampus or cortex.

The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from

the extracellular space diffuse across the probe's semi-permeable membrane into the

aCSF.

Dialysate samples are collected at regular intervals to establish a baseline level of

acetylcholine.

Linopirdine is administered systemically (e.g., orally or via injection).

Dialysate collection continues, and the samples are analyzed for acetylcholine

concentration using a sensitive method like High-Performance Liquid Chromatography

(HPLC) coupled with electrochemical detection.

The change in acetylcholine concentration from baseline following drug administration is

calculated.

Clinical Context and Safety
Linopirdine was advanced to clinical trials for the treatment of Alzheimer's disease based on its

mechanism of enhancing cholinergic function, a key therapeutic target in the disease.[15][16]

Clinical Trial Findings: In a multicenter, randomized, placebo-controlled trial, patients

receiving Linopirdine for six months showed a small, statistically significant improvement on

the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[15] However,

this improvement did not translate into clinically meaningful differences in global impression
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scores.[15] Ultimately, the drug failed to meet its primary endpoints, and development for this

indication was not pursued.

Safety and Tolerability: In clinical studies, Linopirdine was generally well-tolerated.[6] Single-

dose pharmacokinetic studies were conducted in both young and elderly volunteers.[6]

Some studies noted elevated alanine transferase levels as a possible side effect.[17]

Conclusion
Linopirdine dihydrochloride is a valuable research tool for studying the role of KCNQ/M-type

potassium channels in neuronal function. Its well-defined mechanism of action—inhibiting M-

currents to enhance neurotransmitter release—makes it a model compound for investigating

neuronal excitability and synaptic transmission. While it did not succeed as a clinical treatment

for Alzheimer's disease, the extensive data gathered on its properties, from its synthesis to its

pharmacodynamic profile, continue to make it a relevant and important molecule for

neuropharmacology and ion channel research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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